2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide 2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8656482
InChI: InChI=1S/C15H19N3O2S/c1-4-20-13-8-6-5-7-12(13)16-14(19)9-21-15-10(2)17-18-11(15)3/h5-8H,4,9H2,1-3H3,(H,16,19)(H,17,18)
SMILES: CCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol

2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC8656482

Molecular Formula: C15H19N3O2S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide -

Molecular Formula C15H19N3O2S
Molecular Weight 305.4 g/mol
IUPAC Name 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C15H19N3O2S/c1-4-20-13-8-6-5-7-12(13)16-14(19)9-21-15-10(2)17-18-11(15)3/h5-8H,4,9H2,1-3H3,(H,16,19)(H,17,18)
Standard InChI Key RFAUEQYGKIACND-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C
Canonical SMILES CCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates a 3,5-dimethylpyrazole ring connected to a 2-ethoxyphenylacetamide moiety through a thioether (-S-) linkage. The pyrazole ring’s nitrogen atoms and methyl substituents enhance its electronic profile, while the ethoxy group on the phenyl ring contributes to lipophilicity . Key structural features include:

  • Pyrazole Core: The 1H-pyrazole ring adopts a planar configuration, with methyl groups at positions 3 and 5 inducing steric and electronic effects that influence reactivity.

  • Thioether Bridge: The sulfur atom facilitates conjugation between the pyrazole and acetamide groups, potentially modulating biological activity .

  • Acetamide Functionality: The N-(2-ethoxyphenyl)acetamide group introduces hydrogen-bonding capabilities, critical for molecular interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₉N₃O₂S
Molecular Weight305.4 g/mol
IUPAC Name2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
SMILESCCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C
XLogP3-AA (Lipophilicity)3.2

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis involves sequential reactions to assemble the pyrazole, thioether, and acetamide components :

  • Pyrazole Formation: 3,5-Dimethylpyrazole is synthesized via cyclocondensation of hydrazine with acetylacetone, followed by methylation.

  • Thioether Coupling: A nucleophilic substitution reaction links the pyrazole to chloroacetyl chloride, yielding the thioether intermediate. Potassium carbonate or sodium ethoxide is used to deprotonate the pyrazole thiol, enabling efficient coupling .

  • Amide Formation: The intermediate reacts with 2-ethoxyaniline in the presence of a coupling agent (e.g., HATU or DCC), forming the final acetamide product.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
PyrazoleHydrazine, acetylacetone, 80°C8598
ThioetherK₂CO₃, acetone, reflux7895
AmidationHATU, DMF, rt9299

Analytical Characterization

Advanced spectroscopic techniques confirm structural integrity:

  • ¹H NMR: Peaks at δ 2.41 (pyrazole-CH₃), 3.20 (N-CH₃), and 4.20 (-SCH₂-) validate substituent positions .

  • IR Spectroscopy: Absorption bands at 1704 cm⁻¹ (amide C=O) and 1670 cm⁻¹ (pyrazole C=N) indicate functional group presence.

  • Mass Spectrometry: A molecular ion peak at m/z 305.4 aligns with the theoretical molecular weight.

Biological Evaluation and Mechanistic Insights

In Silico ADMET Profiling

Computational models predict favorable drug-likeness:

  • Absorption: High Caco-2 permeability (LogPapp: 1.8) due to lipophilic ethoxy and methyl groups .

  • Metabolism: CYP3A4-mediated oxidation of the pyrazole ring is anticipated, necessitating prodrug strategies .

  • Toxicity: Low Ames test mutagenicity risk (Predicted: Negative) .

Comparative Analysis with Structural Analogs

N-(3,4-Dimethoxyphenyl) Derivatives

The analog N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide (C₁₉H₂₁N₅O₃S) shares a similar thioether-acetamide backbone but replaces ethoxy with methoxy groups . This modification increases molecular weight (399.5 g/mol) and enhances solubility (LogS: -3.1 vs. -4.2 for the ethoxy variant) .

Thiadiazole and Oxadiazole Hybrids

Replacing the pyrazole with 1,3,4-thiadiazole (as in ) reduces COX-2 selectivity but improves anti-inflammatory efficacy in carrageenan-induced edema models (62% edema inhibition at 10 mg/kg) .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The compound’s balanced LogP (3.2) and moderate polar surface area (78 Ų) position it as a viable candidate for oral drug development .

  • Combination Therapies: Synergy with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) has been proposed .

Material Science Applications

  • Coordination Chemistry: The pyrazole sulfur and acetamide oxygen atoms may act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic or sensing applications.

Future Research Directions

  • In Vivo Efficacy Studies: Prioritize rodent models to evaluate anti-inflammatory and antimicrobial activity .

  • Formulation Development: Explore nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.

  • Target Identification: Use CRISPR-Cas9 screening to identify novel protein targets beyond COX-2 and DNA gyrase .

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